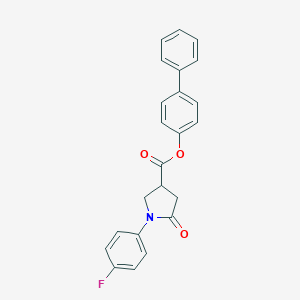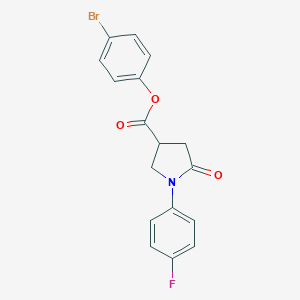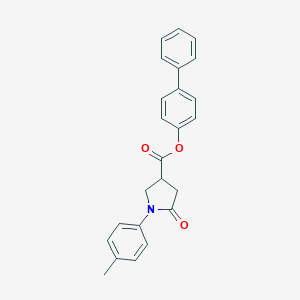
2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as MBOEP and belongs to the class of pyrrolidinecarboxylates.
Mechanism of Action
The mechanism of action of MBOEP is not fully understood. However, it is thought to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to have an affinity for the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
MBOEP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, MBOEP has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using MBOEP in lab experiments is that it has a relatively simple synthesis method and can be easily obtained in large quantities. Additionally, it has a wide range of potential applications in medicinal chemistry and neuroscience research. However, one limitation of using MBOEP is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on MBOEP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, more studies are needed to investigate the safety and toxicity of this compound in animal models and humans.
Synthesis Methods
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 4-bromobenzaldehyde, ethyl acetoacetate, and 4-methoxyaniline in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization to obtain a white crystalline solid.
Scientific Research Applications
MBOEP has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have potential anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C20H18BrNO5 |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18BrNO5/c1-26-17-8-2-13(3-9-17)18(23)12-27-20(25)14-10-19(24)22(11-14)16-6-4-15(21)5-7-16/h2-9,14H,10-12H2,1H3 |
InChI Key |
HNROVXRSOQWXEE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)
![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)

![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)









